molecular formula C13H23NO5 B2613502 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid CAS No. 1893601-72-3

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid

Cat. No.: B2613502
CAS No.: 1893601-72-3
M. Wt: 273.329
InChI Key: GILYWUOEHFEABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxyacetic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methoxyacetic acid moiety. One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with methoxyacetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and can improve the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the Boc-protected piperidine can be reduced to form an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Oxidation: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-carboxyacetic acid.

    Reduction: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyethanol.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid largely depends on its application. In the context of PROTAC development, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system and various protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid is unique due to its combination of a Boc-protected piperidine ring and a methoxyacetic acid moiety, which provides both stability and reactivity. This makes it particularly useful as a linker in PROTAC development, where the balance between rigidity and flexibility is crucial for effective protein degradation.

Properties

IUPAC Name

2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-9(6-8-14)10(18-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILYWUOEHFEABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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